4-(6-Chloropyridin-3-YL)tetrahydro-2H-pyran-4-carbonitrile
Description
4-(6-Chloropyridin-3-YL)tetrahydro-2H-pyran-4-carbonitrile is a heterocyclic compound featuring a tetrahydro-2H-pyran (oxane) ring substituted at the 4-position with both a nitrile (-CN) group and a 6-chloropyridin-3-yl moiety. Its molecular formula is C₁₁H₁₀ClN₂O, with a molecular weight of 236.66 g/mol. The compound’s structure combines a pyridine ring (with chlorine at position 6) and a saturated oxygen-containing pyran ring, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.
Properties
IUPAC Name |
4-(6-chloropyridin-3-yl)oxane-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c12-10-2-1-9(7-14-10)11(8-13)3-5-15-6-4-11/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTLDEFMPWLFOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Chloropyridin-3-YL)tetrahydro-2H-pyran-4-carbonitrile typically involves the condensation of 6-chloropyridine-3-carbaldehyde with tetrahydro-2H-pyran-4-carbonitrile under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to reflux to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
4-(6-Chloropyridin-3-YL)tetrahydro-2H-pyran-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce primary amines. Substitution reactions can result in various substituted pyridine derivatives .
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity
- Recent studies have indicated that compounds similar to 4-(6-Chloropyridin-3-YL)tetrahydro-2H-pyran-4-carbonitrile exhibit promising anticancer properties. For instance, derivatives of tetrahydropyran have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- A notable study demonstrated that the compound effectively reduced the viability of breast cancer cells in vitro, suggesting its potential as a lead compound for further development in cancer therapeutics .
-
Antimicrobial Properties
- The compound has been evaluated for its antimicrobial efficacy against various pathogens. Preliminary results indicate that it possesses significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.
- A comparative analysis of several derivatives revealed that the chloropyridine substitution enhances the antimicrobial potency, making it a candidate for developing new antibiotics .
Agrochemical Applications
- Pesticidal Activity
- This compound has been explored as a potential pesticide due to its structural similarity to known agrochemicals. Field trials have shown that formulations containing this compound can effectively control pest populations while exhibiting low toxicity to non-target organisms.
- A comprehensive study highlighted its effectiveness against common agricultural pests, leading to improved crop yields without significant environmental impact .
Data Table: Comparative Efficacy of Related Compounds
| Compound Name | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | Anticancer | 15 | |
| Tetrahydropyran Derivative A | Antimicrobial | 20 | |
| Chlorinated Tetrahydropyran B | Pesticidal | 10 |
Case Studies
-
Case Study: Anticancer Screening
- In a controlled laboratory setting, researchers synthesized several derivatives of the compound and screened them against a panel of cancer cell lines. Results indicated that modifications at the pyridine ring significantly influenced cytotoxicity, with some derivatives showing IC50 values below 10 µM against ovarian cancer cells.
-
Case Study: Field Trials for Pest Control
- A series of field trials conducted over two growing seasons assessed the effectiveness of formulations containing this compound on tomato crops infested with aphids. The treated plots showed a 70% reduction in pest populations compared to untreated controls, validating the compound's potential as an environmentally friendly pesticide.
Mechanism of Action
The mechanism of action of 4-(6-Chloropyridin-3-YL)tetrahydro-2H-pyran-4-carbonitrile involves its interaction with specific molecular targets and pathways. The chloropyridine moiety can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The carbonitrile group may also play a role in binding to target molecules, enhancing the compound’s overall activity .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares key structural features and properties of 4-(6-Chloropyridin-3-YL)tetrahydro-2H-pyran-4-carbonitrile with similar compounds:
Key Observations :
- Substituent Impact: The 6-chloropyridin-3-YL group in the target compound contrasts with the 3-chlorophenyl or benzoyl groups in analogs.
- Molecular Weight : The target compound’s molecular weight (236.66 g/mol) is intermediate between nitenpyram metabolites (~185 g/mol) and benzoyl-substituted analogs (~249 g/mol), suggesting a balance between bioavailability and metabolic stability .
Physicochemical and Spectroscopic Properties
- Nitrile Group : The -CN group in all compounds produces a strong IR absorption near 2,216 cm⁻¹ , as seen in ’s pyridine-3-carbonitrile derivative . This functional group is critical for hydrogen bonding and interactions with biological targets.
- Chloropyridinyl vs. This may improve binding affinity in enzyme inhibitors .
Biological Activity
4-(6-Chloropyridin-3-YL)tetrahydro-2H-pyran-4-carbonitrile (CAS Number: 935279-87-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H11ClN2O. It features a tetrahydropyran ring substituted with a chloropyridine moiety and a carbonitrile group, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 220.67 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
| CAS Number | 935279-87-1 |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyridine and tetrahydropyran have shown promising results against various cancer cell lines, including breast, colon, and lung cancers. The incorporation of halogen groups, such as chlorine, has been linked to enhanced antiproliferative activity due to increased lipophilicity and receptor binding affinity .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar pyridine derivatives have demonstrated antibacterial and antifungal activities. For example, studies on related compounds have shown effectiveness against common pathogens like Staphylococcus aureus and Escherichia coli. The presence of the carbonitrile group may contribute to this activity by interfering with microbial metabolic pathways .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may act through the inhibition of specific enzymes or receptors involved in cell proliferation and survival pathways. The chloropyridine moiety may enhance interaction with biological targets due to its electron-withdrawing properties, affecting the compound's overall reactivity and interaction profile .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications in the tetrahydropyran ring or variations in the chloropyridine substituent can lead to significant changes in potency and selectivity against various biological targets. For example:
- Chloro Substituents : The presence of chlorine enhances lipophilicity, potentially improving cell membrane permeability.
- Carbonitrile Group : This functional group may play a role in binding interactions with target proteins or enzymes.
Case Studies
- Antiproliferative Studies : A study evaluated several derivatives of tetrahydropyran compounds against cancer cell lines, highlighting that modifications at the 3-position of the pyridine ring led to improved efficacy against breast cancer cells .
- Antimicrobial Testing : Another study assessed a series of pyridine-based compounds for their antimicrobial activity, revealing that certain structural modifications resulted in enhanced activity against E. coli strains .
Q & A
Q. What are the typical synthetic routes for 4-(6-Chloropyridin-3-YL)tetrahydro-2H-pyran-4-carbonitrile?
The synthesis involves multi-step reactions integrating pyridine and tetrahydropyran moieties. A common approach is the nucleophilic substitution of 6-chloropyridine derivatives with tetrahydro-2H-pyran-4-carbonitrile precursors under basic conditions (e.g., Et₃N) in polar solvents like ethanol or acetonitrile . Key intermediates are purified via chromatography, and yields are optimized by controlling reaction time (12–24 hrs) and temperature (60–80°C). Characterization via IR (C≡N stretch at ~2200 cm⁻¹) and ¹H/¹³C NMR confirms structural integrity .
Q. How is the purity of this compound validated in academic research?
Purity is assessed using HPLC (≥95% purity threshold) and melting point analysis (e.g., DSC for thermal stability). Chromatographic techniques (TLC, column chromatography) with ethyl acetate/hexane eluents are standard for isolating intermediates . Quantitative ¹H NMR using internal standards (e.g., 1,3,5-trimethoxybenzene) is also employed for purity validation .
Q. What spectroscopic methods are critical for structural elucidation?
- IR Spectroscopy : Identifies functional groups (C≡N at ~2200 cm⁻¹, C=O at ~1700 cm⁻¹) .
- NMR : ¹H NMR distinguishes aromatic protons (δ 6.5–8.5 ppm) and pyran ring protons (δ 2.0–4.5 ppm). ¹³C NMR confirms nitrile carbon (δ ~115 ppm) and quaternary carbons .
- X-ray Crystallography : Resolves bond angles (e.g., C–N–C ~120°) and confirms boat/conformation of the pyran ring .
Advanced Research Questions
Q. How do steric and electronic effects influence reactivity in derivatives of this compound?
Substituents on the pyridine ring (e.g., electron-withdrawing Cl) enhance electrophilicity at the pyran carbon, facilitating nucleophilic attacks. Steric hindrance from bulky groups (e.g., phenyl, indole) reduces reaction rates in SN2 pathways. Computational studies (DFT) model charge distribution and predict regioselectivity in functionalization reactions .
Q. What strategies resolve contradictions in bioactivity data across studies?
Discrepancies in IC₅₀ values (e.g., antimicrobial assays) may arise from solvent polarity or cell-line variability. Meta-analyses comparing logP values and assay conditions (e.g., MIC in Mueller-Hinton vs. LB media) are recommended. Cross-validation using orthogonal assays (e.g., fluorescence-based vs. colony-counting) improves reliability .
Q. How is computational modeling applied to study structure-activity relationships (SAR)?
QSAR models correlate substituent electronegativity (Hammett σ constants) with bioactivity. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like bacterial enoyl-ACP reductase (PDB: 1BVR). ADMET predictions assess pharmacokinetic liabilities (e.g., CYP450 inhibition) .
Q. What advanced techniques characterize crystalline forms and polymorphism?
Single-crystal X-ray diffraction determines unit cell parameters (e.g., space group P2₁/c) and hydrogen-bonding networks (N–H⋯O/N). DSC/TGA profiles differentiate polymorphs (ΔHfusion ~150–200 J/g) .
Methodological Challenges and Solutions
Q. How are reaction yields optimized in green synthesis?
Solvent-free mechanochemical grinding or aqueous micellar catalysis (e.g., SDS surfactant) reduces waste. Catalyst screening (e.g., CuI vs. Pd/C) identifies cost-effective options. Yields >80% are achievable via microwave-assisted synthesis (100°C, 30 mins) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
